7-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide
説明
特性
IUPAC Name |
7-methoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-22-12-5-2-4-11-10-13(23-15(11)12)16(21)17-8-9-19-14(20)6-3-7-18-19/h2-7,10H,8-9H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWDYBRHPZWULB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of the Methoxy Group: Methoxylation can be performed using methylating agents such as dimethyl sulfate or methyl iodide.
Attachment of the Pyridazinone Moiety: This step may involve the reaction of the benzofuran derivative with a pyridazinone precursor under suitable conditions.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing efficient purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzofuran ring.
Reduction: Reduction reactions could target the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzofuran ring or the pyridazinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce reduced pyridazinone analogs.
科学的研究の応用
Research has highlighted several key biological activities associated with this compound:
1. Anticancer Activity
- Mechanism of Action : The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Studies indicate that it may modulate critical pathways involved in cancer progression, such as the MYC oncogene expression .
- Case Studies : In vitro studies have demonstrated significant cytotoxic effects against multiple cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound promotes apoptosis by increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2.
2. Antimicrobial Activity
- Broad-Spectrum Efficacy : The compound exhibits notable antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus. Additionally, it shows potential antifungal activity against various fungal strains .
- Research Findings : Antimicrobial studies have indicated that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, with some compounds showing minimal inhibitory concentrations (MICs) as low as 12.5 µg/mL against specific pathogens .
Potential Therapeutic Applications
The diverse biological activities of 7-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide suggest potential therapeutic applications in:
- Cancer Treatment : Given its ability to induce apoptosis and inhibit tumor growth, this compound could be further explored for its efficacy in cancer therapy.
- Infectious Disease Management : Its antimicrobial properties make it a candidate for developing new antibiotics or antifungal agents, particularly in an era of increasing antibiotic resistance.
作用機序
The mechanism of action of this compound would depend on its specific biological targets. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The benzofuran core and pyridazinone moiety could contribute to binding affinity and specificity.
類似化合物との比較
生物活性
7-Methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory applications. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by various research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C15H16N2O3
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the benzofuran core followed by the introduction of the methoxy and pyridazine moieties. The synthetic route often employs standard organic chemistry techniques such as nucleophilic substitution and condensation reactions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar benzofuran derivatives. For instance, compounds derived from benzofuran scaffolds have demonstrated significant antiproliferative effects against various cancer cell lines. Notably, derivatives with specific substitutions at key positions showed IC50 values in the low nanomolar range against A549 (lung), MCF-7 (breast), and HT-29 (colon) cancer cells .
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| TR187 | HeLa | 18 | Inhibition of tubulin polymerization |
| 7-Methoxy Compound | A549 | <10 | Dual inhibition of tubulin and HDAC |
| CA-4 | MCF-7 | 370 | Tubulin polymerization inhibition |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Similar pyridazine derivatives have been reported to act as multi-target inhibitors for enzymes such as carbonic anhydrase and cyclooxygenase (COX), which are crucial in inflammatory processes. The ability to inhibit these enzymes suggests that this compound may exhibit significant anti-inflammatory effects .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Tubulin Polymerization : Compounds that target tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- Histone Deacetylase Inhibition : By inhibiting HDACs, these compounds may alter gene expression patterns related to cell growth and survival, enhancing their anticancer efficacy.
- Multi-target Enzyme Inhibition : The ability to inhibit multiple pathways associated with inflammation could provide a therapeutic advantage in treating inflammatory diseases.
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Study on TR187 : This compound demonstrated significant inhibition of cancer cell growth through dual-targeting strategies involving tubulin and HDAC inhibition .
- Evaluation of Pyridazine Derivatives : A series of pyridazine derivatives were synthesized and tested for their ability to inhibit COX enzymes, showing promising results in reducing inflammation .
Q & A
Q. What are the recommended synthesis strategies for 7-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions. A common route includes:
Benzofuran Core Preparation : Start with 7-methoxybenzofuran-2-carboxylic acid derivatives (see for structural analogs).
Pyridazine Moiety Introduction : React with 2-(6-oxopyridazin-1(6H)-yl)ethylamine under peptide coupling conditions (e.g., EDC/HOBt).
- Optimization Parameters :
- Temperature : 50–60°C for condensation steps (higher temperatures risk decomposition).
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
- Catalysts : Use of Pd catalysts for cross-coupling steps improves regioselectivity .
- Yield Data : Typical yields range from 50–70% after purification via column chromatography (PE/EA gradients) .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?
- Methodological Answer : Structural elucidation employs:
Q. NMR Spectroscopy :
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), benzofuran aromatic protons (δ 6.5–7.5 ppm), and pyridazine carbonyl (δ ~165 ppm).
Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 383.14).
X-ray Crystallography : Resolves bond lengths/angles (e.g., benzofuran-pyridazine dihedral angle: ~15°), critical for docking studies .
Advanced Research Questions
Q. How can researchers assess the biological activity of this compound, and what contradictions exist in reported data?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases (e.g., DHODH) using fluorescence-based assays (IC₅₀ values <10 µM suggest potency) .
- Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., IC₅₀ discrepancies between MTT and apoptosis assays may arise due to assay sensitivity) .
- Data Contradictions :
- Example : Neuroprotective effects in one study vs. no activity in another. Resolve via:
Orthogonal Assays : Combine Western blot (e.g., Bcl-2/Bax ratios) with flow cytometry.
Compound Purity Verification : Use HPLC (≥95% purity threshold) .
Q. What structural modifications enhance target selectivity, and how are SAR studies designed?
- Methodological Answer :
- Key Modifications :
| Substituent Position | Modification | Observed Effect |
|---|---|---|
| Benzofuran C7 | Methoxy → Hydroxy | Increased solubility but reduced metabolic stability |
| Pyridazine N1 | Ethyl → Propyl | Improved kinase binding (ΔΔG = -2.1 kcal/mol) |
- SAR Workflow :
Computational Modeling : Use AutoDock for binding affinity predictions.
Synthetic Iteration : Prioritize derivatives with ClogP <3.5 for CNS penetration .
Q. What methodologies are used to evaluate metabolic stability and pharmacokinetics?
- Methodological Answer :
- In Vitro ADME :
Microsomal Stability : Incubate with liver microsomes (e.g., t₁/₂ <30 min indicates rapid metabolism).
CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms (IC₅₀ >10 µM preferred).
- In Vivo PK :
- Rodent Studies : Oral bioavailability (F%) <20% in rats suggests need for prodrug strategies .
Q. How can researchers resolve discrepancies in reported mechanism-of-action (MOA) data?
- Methodological Answer :
- Case Study : Conflicting reports on ROS modulation vs. direct kinase inhibition.
- Approach :
ROS Scavenging Assays : Use DCFH-DA probes with/without kinase inhibitors.
Kinase Profiling : Broad-panel screening (e.g., 400+ kinases) identifies off-target effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
